(R)-Leucic acid

描述

2-Hydroxy-4-methylvaleric acid has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

D-Leucic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

alpha-hydroxy analog of leucine; RN given refers to cpd without isomeric designation

Structure

3D Structure

属性

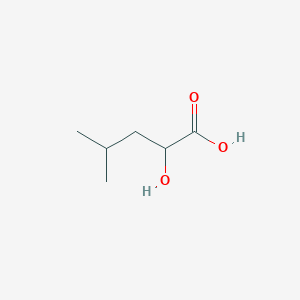

IUPAC Name |

2-hydroxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) |

Source

|

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 |

Source

|

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL |

Source

|

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 |

Source

|

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-Leucic Acid: A Comprehensive Technical Guide on its Role as a Leucine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the essential branched-chain amino acid, leucine (B10760876). Primarily produced by certain species of gut microbiota, such as Lactobacillus, this metabolite is emerging as a significant bioactive compound with potential implications for host metabolism, particularly in the context of lipid absorption and muscle protein regulation. This technical guide provides an in-depth overview of the formation of this compound from leucine, its physiological effects with a focus on intestinal fatty acid uptake, and its interaction with cellular signaling pathways. Detailed experimental protocols for the quantification of this compound and the assessment of its biological activity are provided, alongside a summary of available quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of microbiology, metabolism, and drug development.

Biochemical Formation of this compound

This compound is a product of leucine catabolism. The metabolic pathway involves the transamination of L-leucine to α-ketoisocaproate (KIC), which is then reduced to α-hydroxyisocaproic acid (HICA). This reduction can be catalyzed by hydroxyisocaproate dehydrogenase, an enzyme found in some lactic acid bacteria.[1] The formation of the specific (R)-enantiomer is dependent on the stereospecificity of the enzymes present in the metabolizing organism.

Caption: Metabolic pathway of L-leucine to this compound.

Physiological Role in Intestinal Fatty Acid Absorption

Recent studies have highlighted the role of this compound in modulating intestinal lipid metabolism. As a metabolite produced by gut bacteria like Lactobacillus johnsonii, it has been shown to promote the absorption of fatty acids in the intestine.[2] This effect is primarily mediated through the upregulation of the fatty acid translocase CD36, a key protein involved in the transport of long-chain fatty acids into enterocytes.[2]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the effects of this compound on intestinal cells.

Table 1: Dose-Dependent Effect of this compound on Triglyceride Content in IPEC-J2 Cells

| This compound Concentration (mM) | Fold Increase in Triglyceride Content (Mean ± SD) |

| 0 (Control) | 1.00 ± 0.00 |

| 0.125 | Data not available |

| 0.25 | Data not available |

| 0.5 | Data not available |

| 1.0 | Data not available |

| 2.0 | Significantly increased (exact value not available) |

| Data derived from a study by MedChemExpress, which states a significant dose-dependent increase.[3] |

Table 2: Effect of this compound on CD36 mRNA Expression in IPEC-J2 Cells

| Treatment | Relative CD36 mRNA Expression (Fold Change) |

| Control | 1.0 |

| This compound (Concentration not specified) | Upregulated (exact value not available) |

| Based on findings that this compound upregulates CD36 expression.[2] |

Interaction with Cellular Signaling Pathways

While the direct signaling pathways of this compound are still under investigation, its precursor, leucine, is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. Studies on α-hydroxyisocaproic acid (HICA), a racemic mixture of (R)- and (S)-leucic acid, have shown effects on the phosphorylation of AMPK and ERK1/2, which are upstream regulators of mTORC1. It is plausible that this compound contributes to the regulation of these pathways, thereby influencing protein synthesis and other cellular processes.

Caption: Putative signaling pathways influenced by this compound.

Experimental Protocols

Quantification of this compound in Biological Samples (Plasma)

This protocol provides a general framework for the analysis of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for this compound quantification by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Assessment of Triglyceride Accumulation in IPEC-J2 Cells

This protocol outlines the steps to assess the effect of this compound on triglyceride accumulation in the porcine intestinal epithelial cell line IPEC-J2.

Methodology:

-

Cell Culture:

-

Culture IPEC-J2 cells in DMEM/F12 medium supplemented with 5% fetal bovine serum, 1% insulin-transferrin-selenium, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

-

Treatment:

-

Seed IPEC-J2 cells in appropriate culture plates (e.g., 24-well plates).

-

Once confluent, treat the cells with varying concentrations of this compound (e.g., 0, 0.125, 0.25, 0.5, 1.0, 2.0 mM) for a specified period (e.g., 24 hours).

-

-

Triglyceride Quantification (Oil Red O Staining):

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

-

Wash with 60% isopropanol and then with water.

-

To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

-

Normalize the absorbance to the protein content of the cells.

-

Pharmacokinetics in Animal Models

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum plasma concentration) | ng/mL | Data not available |

| Tmax (Time to reach Cmax) | h | Data not available |

| AUC(0-t) (Area under the curve) | ng·h/mL | Data not available |

| t1/2 (Elimination half-life) | h | Data not available |

| This table is a template. Actual values would need to be determined experimentally. |

Conclusion and Future Directions

This compound, a microbial metabolite of leucine, demonstrates significant biological activity, particularly in enhancing intestinal fatty acid absorption through the upregulation of CD36. Its potential influence on the mTOR signaling pathway warrants further investigation to elucidate its role in cellular growth and protein metabolism. The experimental protocols provided in this guide offer a framework for researchers to further explore the physiological functions and therapeutic potential of this intriguing molecule. Future research should focus on obtaining precise quantitative data for its effects on intestinal cells, determining its detailed pharmacokinetic profile, and specifically delineating the signaling cascades it modulates, distinguishing its effects from those of its S-enantiomer and its parent amino acid, leucine. Such studies will be crucial for assessing the potential of this compound as a novel therapeutic agent or a key mediator in host-microbe interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of (R)-Leucic Acid: A Technical Guide for Researchers

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral molecule and a metabolite of the branched-chain amino acid, leucine.[1][2] Its specific three-dimensional arrangement is crucial for its biological activity and recognition by enzymes and receptors. This guide provides an in-depth look at the stereochemistry of this compound, its physicochemical properties, methods for its determination, and its relevance in the context of drug development and metabolic research.

Understanding the Chiral Center and (R) Configuration

The stereochemistry of Leucic acid is determined by the spatial arrangement of substituents around its chiral center. A chiral center is a carbon atom bonded to four different groups. In Leucic acid, this is the second carbon atom (C2) in the pentanoic acid chain.

The absolute configuration of this chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

Cahn-Ingold-Prelog (CIP) Priority Assignment for Leucic Acid:

-

Identify the Chiral Center : The carbon atom at position 2, which is bonded to a hydroxyl group (-OH), a carboxyl group (-COOH), an isobutyl group (-CH2CH(CH3)2), and a hydrogen atom (-H).

-

Assign Priorities : Priorities are assigned to the four groups based on the atomic number of the atom directly attached to the chiral center. Higher atomic numbers receive higher priority.[5]

-

Priority 1 : The oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

-

Priority 2 : The carbon atom of the carboxyl group (-COOH) is attached to two oxygen atoms, giving it higher priority than the isobutyl group's carbon.

-

Priority 3 : The carbon atom of the isobutyl group (-CH2CH(CH3)2) .

-

Priority 4 : The hydrogen atom (-H) has the lowest atomic number (1).

-

-

Determine R/S Configuration : The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For this compound, this path proceeds in a clockwise direction.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.

Physicochemical Properties of Leucic Acid Enantiomers

The distinct stereochemistry of (R)- and (S)-Leucic acid leads to identical physical properties such as melting point and solubility, but different interactions with plane-polarized light (optical activity).

| Property | This compound | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |

| Synonyms | D-Leucic acid, (-)-2-Hydroxyisocaproic acid | L-Leucic acid, (+)-2-Hydroxyisocaproic acid | (±)-2-Hydroxyisocaproic acid |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |

| Melting Point | 78 - 80 °C | 78 - 80 °C | Data not specified |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° |

Experimental Protocols

Determination of Stereochemistry via Polarimetry

Optical rotation is a key experimental measure to distinguish between enantiomers. A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.

Methodology:

-

Solution Preparation : Prepare a solution of the Leucic acid sample of known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., ethanol (B145695) or water).

-

Instrument Calibration : Calibrate the polarimeter using a blank solvent-filled sample tube to set the zero point.

-

Measurement : Fill a polarimeter sample tube of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition : Measure the angle of rotation. A negative rotation indicates the (R)-enantiomer (levorotatory), while a positive rotation indicates the (S)-enantiomer (dextrorotatory).

-

Calculate Specific Rotation : The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Caption: Experimental workflow for determining enantiomeric identity using polarimetry.

Stereoselective Synthesis

Synthesizing a specific enantiomer like this compound requires a stereoselective method. One common approach is to use a chiral precursor from the "chiral pool" or a chiral catalyst. For example, this compound can be synthesized from the corresponding amino acid, D-Leucine, which has the desired (R) configuration at the alpha-carbon.

Methodology: Synthesis from D-Leucine

-

Starting Material : D-Leucine.

-

Diazotization Reaction : The primary amine group of D-Leucine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

-

Hydrolysis : The diazonium group is an excellent leaving group and is readily displaced by water in a substitution reaction (Sₙ2-like mechanism). This replaces the amino group with a hydroxyl group.

-

Stereochemical Inversion : Importantly, this reaction proceeds with retention of configuration at the chiral center. Therefore, starting with D-Leucine (which has an R configuration, despite the D-label) yields this compound.

-

Purification : The final product is purified from the reaction mixture using techniques such as extraction and crystallization.

Relevance in Drug Development and Biological Systems

The stereochemistry of molecules is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

This compound is a metabolite produced by certain gut microbes, such as Lactobacillus. Research has shown it can influence host metabolism. For instance, this compound can promote the absorption of fatty acids in the intestine by upregulating the expression of the CD36 scavenger receptor. This highlights a potential role in microbe-host signaling and the regulation of lipid metabolism.

Conversely, studies in rats have indicated that the L-isomer ((S)-Leucic acid) exhibits significantly greater growth-promoting efficacy than the (R)-isomer. This functional difference underscores the importance of stereochemistry in biological activity and is a critical consideration for scientists developing therapeutics targeting metabolic pathways. Understanding these distinct activities is crucial for designing drugs with high specificity and minimal off-target effects.

Caption: Role of this compound in promoting fatty acid absorption.

References

- 1. Human Metabolome Database: Showing metabocard for Leucinic acid (HMDB0000665) [hmdb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. Ch 7: Cahn-Ingold-Prelog R/S nomenclature [chem.ucalgary.ca]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

Methodological & Application

Enantioselective Synthesis of (R)-Leucic Acid from L-Leucine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, starting from the readily available L-leucine. The synthesis follows a two-step sequence involving the diazotization of L-leucine to (S)-Leucic acid with retention of configuration, followed by a stereochemical inversion of the hydroxyl group using the Mitsunobu reaction to yield the desired (R)-enantiomer. This methodology provides a reliable route to access this compound, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a chiral α-hydroxy acid that serves as a key intermediate in the synthesis of various pharmaceutical agents and natural products. Its enantiomeric purity is often crucial for the biological activity and safety of the final compound. While methods for the synthesis of racemic leucic acid are well-established, the enantioselective synthesis of the (R)-isomer presents a greater challenge. This protocol details a robust and reproducible method to obtain this compound from the inexpensive and enantiomerically pure starting material, L-leucine. The key transformation involves a stereospecific inversion of a secondary alcohol, a reaction for which the Mitsunobu reaction is exceptionally well-suited.

Overall Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Caption: Overall synthetic workflow from L-Leucine to this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Leucic Acid from L-Leucine

This procedure outlines the conversion of L-leucine to (S)-2-hydroxy-4-methylpentanoic acid via diazotization, which proceeds with retention of the original stereochemistry.

Materials:

-

L-Leucine

-

Sulfuric acid (1N)

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve L-leucine (e.g., 13.1 g, 0.1 mol) in 1N sulfuric acid (100 mL).

-

Cool the solution to 0 °C in the ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 8.3 g, 0.12 mol) in deionized water (30 mL) to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude (S)-Leucic acid.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

Table 1: Representative Data for the Synthesis of (S)-Leucic Acid

| Parameter | Value |

| Starting Material | L-Leucine |

| Yield of (S)-Leucic Acid | 75-85% |

| Enantiomeric Excess (e.e.) | >98% (S) |

| Physical Appearance | Colorless oil or low-melting solid |

Step 2: Inversion of (S)-Leucic Acid to this compound via Mitsunobu Reaction

This protocol describes the stereochemical inversion of the hydroxyl group of (S)-Leucic acid to afford this compound. The reaction proceeds via an intermediate ester (e.g., benzoate) which is subsequently hydrolyzed.

Materials:

-

(S)-Leucic acid methyl ester (prepared by standard esterification of (S)-Leucic acid)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Benzoic acid

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification of (S)-Leucic Acid:

-

Dissolve (S)-Leucic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

-

Remove the methanol under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester of (S)-Leucic acid.

-

-

Mitsunobu Inversion:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl ester of (S)-Leucic acid (e.g., 1.46 g, 10 mmol), triphenylphosphine (e.g., 3.93 g, 15 mmol), and benzoic acid (e.g., 1.83 g, 15 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (e.g., 3.03 g, 15 mmol) or DEAD (e.g., 2.61 g, 15 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Inverted Ester:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product contains the desired inverted ester and triphenylphosphine oxide. Purify the ester by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified inverted ester in a mixture of methanol and 2M aqueous sodium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract the this compound with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

-

Table 2: Representative Data for the Mitsunobu Inversion

| Parameter | Value |

| Starting Material | (S)-Leucic Acid Methyl Ester |

| Yield of this compound | 60-75% (over 2 steps) |

| Enantiomeric Excess (e.e.) | >98% (R) |

| Key Reagents | PPh₃, DIAD/DEAD, Benzoic Acid |

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps and transformations in the synthesis of this compound from L-leucine.

Caption: Detailed workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from L-leucine.

Table 3: Summary of Quantitative Data

| Step | Transformation | Starting Material | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | Diazotization (Retention) | L-Leucine | (S)-Leucic Acid | 75-85% | >98% (S) |

| 2 | Mitsunobu Inversion & Hydrolysis | (S)-Leucic Acid | This compound | 60-75% | >98% (R) |

Conclusion

The described two-step protocol provides an effective and reliable method for the enantioselective synthesis of this compound from L-leucine. The key to achieving the desired stereochemistry is the successful application of the Mitsunobu reaction for the inversion of the stereocenter in the intermediate (S)-Leucic acid. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development requiring access to enantiomerically pure this compound. Careful execution of the experimental procedures and purification steps is essential for obtaining high yields and enantiopurity.

Application Note: Laboratory-Scale Synthesis of (R)-Leucic Acid

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral building block of significant interest in the synthesis of pharmaceuticals and fine chemicals.[1] Its stereochemical purity is crucial for the efficacy and safety of the final active pharmaceutical ingredients. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the diazotization of D-leucine. This method is a reliable and straightforward procedure suitable for typical research and development laboratories.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| D-Leucine | C₆H₁₃NO₂ | 131.17 | 328-38-1 | Starting material |

| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | 7632-00-0 | Reagent |

| Sulfuric Acid (1N) | H₂SO₄ | 98.08 | 7664-93-9 | Acid catalyst |

| Ethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Water | H₂O | 18.02 | 7732-18-5 | Solvent |

Experimental Protocol

The synthesis of this compound is achieved through the stereospecific diazotization of the amino group of D-leucine to a hydroxyl group.

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.62 g of D-leucine in 30 mL of 1N sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

2. Diazotization Reaction:

-

Separately, dissolve 2.07 g of sodium nitrite in 15 mL of water.

-

Slowly add the sodium nitrite solution to the chilled D-leucine solution while maintaining the temperature at 0°C.

-

Stir the resulting solution at 0°C for 3 hours.

-

After the initial 3 hours, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[2]

3. Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl ether (3 x 10 mL).

-

Combine the organic layers.

4. Washing and Drying:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

5. Isolation of Product:

-

Remove the solvent (ethyl ether) under reduced pressure using a rotary evaporator.

-

The final product, this compound, will be obtained as a light-yellow solid (expected yield: 2.08 g).[2]

Data Summary

| Parameter | Value |

| Reactants | |

| D-Leucine | 2.62 g |

| Sodium Nitrite | 2.07 g |

| 1N Sulfuric Acid | 30 mL |

| Water (for NaNO₂) | 15 mL |

| Reaction Conditions | |

| Initial Temperature | 0°C |

| Initial Reaction Time | 3 hours |

| Final Temperature | Room Temperature |

| Final Reaction Time | 2 hours |

| Product | |

| Expected Yield | 2.08 g |

| Appearance | Light-yellow solid |

| Molecular Formula | C₆H₁₂O₃ |

| Molar Mass | 132.16 g/mol [3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Chiral HPLC Methods for Separating (R)- and (S)-Leucic Acid

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-Leucic acid (also known as 2-hydroxy-4-methylpentanoic acid).

Introduction

Leucic acid is a natural α-hydroxy acid analog of the amino acid leucine. The stereochemistry of chiral molecules is a critical attribute in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological properties. Consequently, the development of reliable analytical methods for separating and quantifying the (R)- and (S)-enantiomers of Leucic acid is essential for quality control, pharmacokinetic studies, and regulatory compliance.

Direct enantioseparation by chiral HPLC using a Chiral Stationary Phase (CSP) is the most common and effective technique. The separation principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes possess different interaction energies, resulting in differential retention times and enabling their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including carboxylic and hydroxy acids.

Recommended Method Development Strategy

A systematic screening approach is recommended to identify the optimal stationary phase and mobile phase combination for the baseline separation (Resolution, Rs > 1.5) of Leucic acid enantiomers. Polysaccharide-based CSPs are the primary choice for initial screening due to their proven success with acidic analytes.

Primary Screening: Chiral Stationary Phase Selection

The initial screening should involve columns with complementary chiral selectors. The following polysaccharide-based columns are recommended as a starting point:

-

CHIRALPAK® IA/Lux® i-Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate)

-

CHIRALPAK® IB/Lux® i-Cellulose-5: Cellulose tris(3,5-dimethylphenylcarbamate)

-

CHIRALPAK® IC/Lux® i-Cellulose-5: Cellulose tris(3,5-dichlorophenylcarbamate)

-

CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) (Coated)

-

CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) (Coated)

Immobilized phases (IA, IB, IC) offer greater solvent flexibility, while traditional coated phases (AD-H, OD-H) have a long history of successful applications.

Secondary Screening: Mobile Phase Composition

For each selected CSP, a screening process using different mobile phase modes should be conducted.

-

Normal Phase (NP): This mode is often the most successful for acidic compounds on polysaccharide CSPs. A typical mobile phase consists of a non-polar alkane (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., 2-Propanol or Ethanol). An acidic additive is crucial for good peak shape and resolution.

-

Recommended Starting Conditions:

-

Hexane / 2-Propanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

-

Hexane / Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

-

-

-

Polar Organic Mode: This mode uses mixtures of polar organic solvents and can sometimes provide alternative selectivity.

-

Recommended Starting Conditions:

-

Acetonitrile / Methanol (90:10, v/v) + 0.1% Formic Acid

-

Methanol + 0.1% Formic Acid

-

-

-

Reversed-Phase (RP): While less common for this type of analyte on polysaccharide CSPs, it can be explored if other modes fail. This requires an aqueous buffer and an organic modifier.

-

Recommended Starting Conditions:

-

Water + 0.1% Formic Acid / Acetonitrile (70:30, v/v)

-

-

Experimental Protocols

The following section details a representative protocol for the chiral separation of (R)- and (S)-Leucic acid based on a normal phase method, which is anticipated to be the most effective approach.

Protocol 1: Normal Phase Chiral HPLC Separation

Objective: To achieve baseline separation of (R)- and (S)-Leucic acid enantiomers.

Instrumentation:

-

HPLC or UHPLC system with a binary or quaternary pump

-

Autosampler

-

Column Thermostat

-

UV/Vis or Photodiode Array (PDA) Detector

Materials and Reagents:

-

Racemic (R,S)-Leucic Acid standard

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Trifluoroacetic Acid (TFA), HPLC grade

Chromatographic Conditions (Example):

| Parameter | Recommended Condition |

| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 0.5 mg/mL in Mobile Phase |

Procedure:

-

Sample Preparation: Prepare a stock solution of racemic Leucic acid at 1.0 mg/mL in 2-Propanol. Dilute with the mobile phase to a final concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

-

Data Analysis: Integrate the peaks to determine retention times (t R ), calculate the separation factor (α), and the resolution (R s ).

Data Presentation

Quantitative results from the method development screening should be summarized in a table for clear comparison. The following is a representative table illustrating potential outcomes from a screening study.

Table 1: Representative Chromatographic Data for Leucic Acid Enantioseparation (Note: The following data are illustrative examples to demonstrate reporting format and are not derived from a specific experimental result.)

| CSP (Column) | Mobile Phase (v/v/v) | t R1 (min) | t R2 (min) | Separation Factor (α) | Resolution (R s ) |

| CHIRALPAK AD-H | Hexane / IPA / TFA (90:10:0.1) | 8.52 | 9.89 | 1.20 | 1.95 |

| CHIRALCEL OD-H | Hexane / IPA / TFA (90:10:0.1) | 10.15 | 11.05 | 1.11 | 1.48 |

| CHIRALPAK IA | Hexane / EtOH / TFA (85:15:0.1) | 7.63 | 8.51 | 1.15 | 1.70 |

| CHIRALPAK IB | Acetonitrile / TFA (100:0.1) | 6.22 | 6.22 | 1.00 | 0.00 |

-

t R1 , t R2 : Retention times of the first and second eluting enantiomers.

-

Separation Factor (α) = (t R2 - t 0 ) / (t R1 - t 0 ), where t 0 is the void time.

-

Resolution (R s ) = 2(t R2 - t R1 ) / (w 1 + w 2 ), where w is the peak width at the base. A value >1.5 indicates baseline separation.

Visualizations

Chiral HPLC Method Development Workflow

The logical flow for developing a chiral separation method is depicted below. This process begins with selecting appropriate chiral stationary phases and screening them with various mobile phases to find a promising lead, which is then further optimized.

developing a robust analytical method for (R)-Leucic acid quantification

An Application Note for the Robust Quantification of (R)-Leucic Acid

Introduction

This compound, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the essential branched-chain amino acid, leucine (B10760876). It is produced by various microorganisms, including Lactobacillus species, and has been studied for its potential role in modulating lipid metabolism.[1] Its enantiomer, (S)-Leucic acid, is a metabolite of leucine that plays a role in muscle protein synthesis.[2] Given the distinct biological activities of enantiomers, a robust and stereospecific analytical method is crucial for accurately quantifying this compound in various biological matrices. This application note provides detailed protocols for the quantification of this compound using chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Context of this compound

Leucine undergoes transamination to form α-ketoisocaproate (KIC).[3][4] KIC can then be further metabolized through various pathways. This compound is formed from the reduction of KIC. Understanding this metabolic pathway is essential for interpreting the quantitative results in the context of biological studies.

Analytical Method Workflow

A general workflow for the quantification of this compound from biological samples is depicted below. The process involves sample preparation, followed by chromatographic separation and detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a chiral HPLC-UV method for the quantification of this compound. These values are indicative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (%Recovery) | 90-110% |

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method

This protocol describes the quantification of this compound using HPLC with a chiral stationary phase and UV detection. Direct separation of underivatized leucic acid is advantageous as it avoids the complexities of derivatization.[5]

1. Materials and Reagents

-

This compound standard

-

(S)-Leucic acid standard

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Biological matrix (e.g., plasma, cell culture supernatant)

-

Protein precipitation agent (e.g., cold acetonitrile)

2. Sample Preparation

-

To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Conditions

-

Column: A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a suitable choice for separating N-acetylated amino acid enantiomers and can be effective for their hydroxy acid counterparts.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v) can be a starting point. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

4. Calibration Curve Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., drug-free plasma) and process them alongside the samples. Plot the peak area versus concentration to generate a calibration curve.

Protocol 2: GC-MS Method (with Derivatization)

This protocol is suitable for sensitive and selective quantification, particularly in complex matrices. Derivatization is necessary to increase the volatility of this compound for GC analysis.

1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., a stable isotope-labeled leucic acid)

-

Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Solvents: Ethyl acetate, Hexane

-

Anhydrous sodium sulfate (B86663)

2. Sample Preparation and Derivatization

-

Perform a liquid-liquid extraction of the biological sample. To 100 µL of the sample, add an internal standard and 500 µL of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection. A similar derivatization approach is used for the analysis of 3-hydroxy fatty acids.

3. GC-MS Conditions

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless

-

Ionization Mode: Electron Ionization (EI)

-

MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and the internal standard.

4. Quantification Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between the chiral HPLC-UV and GC-MS methods will depend on the required sensitivity, selectivity, and the available instrumentation. Proper sample preparation is critical for achieving accurate and precise results in complex matrices.

References

Application Notes and Protocols for the Characterization of (R)-Leucic Acid using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the essential amino acid leucine.[1][2] It is of significant interest in various research fields, including metabolism, microbiology, and drug development. Accurate characterization of this compound is crucial for its application in these areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small organic molecules like this compound. These application notes provide detailed 1H and 13C NMR spectral data and standardized protocols for the characterization of this compound. While the data presented here is based on the closely related L-Leucic acid and DL-Leucic acid, it serves as a reliable reference for this compound in an achiral solvent, as the NMR spectra of enantiomers are identical under these conditions.

Chemical Structure

IUPAC Name: (2R)-2-hydroxy-4-methylpentanoic acid Molecular Formula: C₆H₁₂O₃ Molecular Weight: 132.16 g/mol

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR spectral data for Leucic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: 1H NMR Spectral Data for Leucic Acid

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2 (α-proton) | ~4.30 | Doublet of Doublets (dd) | 1H | |

| H-3 (β-protons) | ~1.54-1.85 | Multiplet (m) | 2H | |

| H-4 (γ-proton) | ~1.62 | Multiplet (m) | 1H | |

| H-5, H-5' (δ-protons) | ~0.94 | Doublet (d) | 6H | |

| OH (hydroxyl proton) | Variable | Broad Singlet (br s) | 1H | |

| COOH (carboxyl proton) | ~9.0-13.0 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the hydroxyl and carboxyl protons can vary depending on the solvent, concentration, and temperature.[3]

Table 2: 13C NMR Spectral Data for Leucic Acid

| Signal Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-1 (Carboxyl) | ~180.25 |

| C-2 (α-carbon) | ~68.96 |

| C-3 (β-carbon) | ~43.15 |

| C-4 (γ-carbon) | ~24.46 |

| C-5, C-5' (δ-carbons) | ~23.20, ~21.41 |

Note: The assignments are based on typical chemical shift ranges for similar functional groups.[4][5]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Protocol 1: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are crucial as they are not observed in the 1H NMR spectrum and are used for the instrument's lock system.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

-

Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

These are general parameters and may need to be optimized for the specific instrument and experiment.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

1H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-15 ppm.

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.

-

References

Application Note: Mass Spectrometry Analysis of (R)-Leucic Acid and its Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine. It plays a significant role in protein synthesis and muscle metabolism, making it a molecule of interest in various fields, including drug development and metabolic research.[1][2] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes sample preparation, instrumental analysis, and interpretation of fragmentation data. Additionally, this document outlines the key signaling pathways influenced by this compound.

Introduction

This compound is an alpha-hydroxy acid that has garnered attention for its potential therapeutic effects, particularly in the context of muscle growth and preservation.[2] Accurate and sensitive quantification of this compound and its metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological role. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for the analysis of such small molecules in complex biological matrices.[3][4] This document serves as a comprehensive guide for researchers employing mass spectrometry for the analysis of this compound.

Quantitative Mass Spectrometry Data

The analysis of this compound by mass spectrometry in negative ion mode typically involves the detection of the deprotonated molecule, [M-H]⁻, as the precursor ion. Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern that can be used for quantification and confirmation.

Table 1: Precursor and Product Ions for this compound Analysis by LC-MS/MS

| Analyte | Precursor Ion (m/z) | Ionization Mode | Product Ions (m/z) |

| This compound | 131.07 | Negative | 85.1, 69.1, 45.2 |

Table 2: Fragmentation of this compound ([M-H]⁻, m/z 131.07) at a Collision Energy of 50 V

| Fragment Ion (m/z) | Proposed Neutral Loss | Relative Intensity |

| 85.1 | CO₂H₂ (Formic Acid) | Low |

| 69.1 | C₂O₂H₄ (Acetic Acid + Ethylene) | High |

| 45.2 | C₄H₈O (Butanone) | Low |

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotopically labeled Leucic acid).

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Visualizations

Fragmentation Pathway of this compound

The fragmentation of the deprotonated this compound molecule primarily involves the loss of small neutral molecules.

Caption: Proposed fragmentation of this compound in negative ESI mode.

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS analysis of this compound.

References

- 1. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: (R)-Leucic Acid in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid (HICA), is a key downstream metabolite of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] Leucine (B10760876) metabolism is central to protein synthesis, energy homeostasis, and nutrient signaling.[3] The study of this compound provides a unique window into these critical cellular processes. Unlike its precursor, leucine, which has complex signaling roles, this compound allows for the targeted investigation of the metabolic pathways downstream of leucine's initial transamination. These application notes provide an overview of its use in metabolic research and detailed protocols for experimental implementation.

Key Applications in Metabolic Research

-

Elucidating the mTOR Signaling Pathway: Leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth and protein synthesis.[3][4] Studies using leucine metabolites like this compound and its immediate precursor α-ketoisocaproate (KIC) help dissect the specific molecular triggers within this pathway. By administering this compound, researchers can investigate its influence on mTORC1 activation and subsequent phosphorylation of downstream targets like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), providing insights into anabolic signaling independent of leucine's direct transport and initial enzymatic conversion steps.

-

Investigating Ketogenesis and Energy Metabolism: Leucine is a purely ketogenic amino acid, meaning its carbon skeleton is catabolized to produce acetyl-CoA and acetoacetate, which are ketone bodies. This compound is an intermediate in this catabolic pathway. Introducing isotopically labeled this compound into experimental systems enables the tracing of its carbon atoms through the ketogenic pathway, quantifying the contribution of leucine metabolism to ketone body production under various physiological and pathological conditions, such as fasting or diabetes. Furthermore, these studies can shed light on how leucine metabolism influences overall energy homeostasis, including glucose uptake and fatty acid oxidation.

-

Metabolic Fate and Tracer Studies: Stable isotope-labeled this compound is an invaluable tool for metabolic flux analysis. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can trace the conversion of this compound to other metabolites, determining the rates and routes of its metabolism. This approach helps to understand how different tissues (e.g., skeletal muscle, liver, adipose tissue) contribute to whole-body leucine metabolism and how this is altered by diet, exercise, or disease.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies involving leucine and its metabolites.

Table 1: Measured Concentrations of Leucine and its Metabolites in Biological Samples

| Metabolite | Biological Matrix | Concentration Range | Reference |

| This compound (HICA) | Human Breast Milk | < 10 µg/L | |

| α-Ketoisocaproic Acid (KIC) | Human Breast Milk | < 20 - 1057 µg/L | |

| β-Hydroxy-β-methylbutyric Acid (HMB) | Human Breast Milk | 42 - 164 µg/L | |

| Free Leucine | Human Breast Milk | 2.1 - 88.5 mg/L |

Table 2: Effects of Leucine Administration on Metabolic Parameters in Humans

| Parameter | Condition | Result | Reference |

| Plasma Leucine Concentration | Saline Infusion | 103 ± 8 µmol/L | |

| Plasma Leucine Concentration | Leucine Infusion | 377 ± 35 µmol/L | |

| Lysine Oxidation | Leucine Infusion | Decrease from 13.2 to 10.7 µmol/kg/h | |

| Endogenous Leucine Flux | Leucine Infusion | Decrease from 128 to 113 µmol/kg/h | |

| Leucine Contribution to Ketogenesis | Overnight Fasting | 3.5% of total ketone production | |

| Leucine Contribution to Ketogenesis | 3-Day Fasting | 10% of total ketone production | |

| Leucine Contribution to Ketogenesis | 3-Day Fasting + Insulin Deficiency | 15% of total ketone production | |

| Splanchnic Uptake of Dietary Leucine | Amino Acids Only | 29% of ingested amount | |

| Splanchnic Uptake of Dietary Leucine | Amino Acids + Carbohydrates | 20% of ingested amount |

Signaling and Metabolic Pathway Diagrams

Caption: Leucine Catabolic Pathway showing the formation of this compound.

Caption: Simplified mTOR Signaling Pathway activated by Leucine.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound Effect on mTOR Signaling in Skeletal Muscle Cells (e.g., C2C12 myotubes)

Objective: To determine if this compound treatment activates the mTORC1 signaling pathway in differentiated C2C12 myotubes by measuring the phosphorylation of S6K1.

Materials:

-

C2C12 myoblasts (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound (HICA) stock solution (e.g., 100 mM in sterile PBS)

-

Amino acid-free DMEM

-

BCAAs-free DMEM

-

Phosphatase and protease inhibitor cocktails

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total-S6K1

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

6-well cell culture plates

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates. When cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum, 1% Penicillin-Streptomycin).

-

Replace differentiation medium every 48 hours for 4-6 days until multinucleated myotubes are formed.

-

-

Amino Acid Starvation and Treatment:

-

Gently wash the myotubes twice with sterile PBS.

-

Starve the cells by incubating in amino acid-free DMEM for 2 hours to establish a baseline low level of mTORC1 activity.

-

Replace the starvation medium with treatment media:

-

Control: BCAA-free DMEM.

-

Positive Control: BCAA-free DMEM + L-Leucine (e.g., 2 mM).

-

Test Condition: BCAA-free DMEM + this compound (e.g., 0.5 mM, 1 mM, 2 mM).

-

-

Incubate for 60 minutes at 37°C.

-

-

Protein Extraction and Quantification:

-

Place plates on ice, aspirate medium, and wash cells with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.

-

Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and imaging system.

-

Strip the membrane and re-probe for total S6K1 as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-S6K1 signal to the total S6K1 signal.

-

Compare the normalized signal across different treatment groups.

-

Caption: Experimental workflow for a cell-based mTOR signaling assay.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

Objective: To develop and validate a method for the accurate quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

This compound analytical standard.

-

Isotopically labeled internal standard (IS), e.g., this compound-d3.

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid (FA), LC-MS grade.

-

Human plasma (control).

-

Protein precipitation plates or microcentrifuge tubes.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

-

Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in control plasma.

-

Prepare QC samples at low, medium, and high concentrations in control plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Analysis: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both this compound and its IS (e.g., for C6H12O3, precursor ion [M-H]⁻ at m/z 131.1).

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis and Validation:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Quantify the concentration of this compound in unknown samples and QCs using the regression equation.

-

Validate the method for accuracy, precision, linearity, and sensitivity according to regulatory guidelines.

-

References

- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

overcoming low yield in the synthesis of (R)-Leucic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-Leucic acid.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that lead to low yields in the synthesis of this compound. Two primary synthetic routes are addressed: enzymatic synthesis from L-leucine and chemical synthesis via diazotization of L-leucine.

Route 1: Enzymatic Synthesis using L-Amino Acid Oxidase

This method utilizes an L-amino acid oxidase to stereoselectively deaminate L-leucine to α-ketoisocaproate, which is then reduced to this compound. This route is favored for its high enantioselectivity.

Common Issue: Low Conversion of L-Leucine to α-Ketoisocaproate

| Potential Cause | Troubleshooting Steps |